molecular formula C21H21N3O3 B2654443 N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-27-7

N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2654443
CAS RN: 898419-27-7
M. Wt: 363.417
InChI Key: MKWCGEHABLDOGT-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a complex structure, including a pyrroloquinoline group and an oxalamide group . It’s important to note that the properties and behavior of this compound would depend on its exact molecular structure, which could involve subtle variations .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrroloquinoline group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and an oxalamide group (a type of amide). The exact structure would determine many of the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the amide group could make it reactive with acids and bases, and the aromatic ring structures could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Characterization Techniques

  • Experimental and Theoretical Characterization : Quinoxalines, which are structurally similar to N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, are synthesized and characterized using techniques like NMR, MS, IR, UV–vis, X-ray, and computational studies. These methods are crucial for understanding the properties of complex organic salts (Faizi et al., 2018).

Synthesis Methodologies

  • Visible Light Mediated Annulation : Compounds like 1-(2-Bromophenyl)-1H-pyrrole, structurally related to N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, are synthesized using visible light-mediated reactions, demonstrating innovative, metal-free, and environmentally friendly synthesis approaches (Das et al., 2016).

Chemical Properties and Applications

  • Polymorphic Modifications : Studies on similar compounds have revealed the existence of different polymorphic modifications, which can impact the compound's properties and applications. For instance, a study on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with strong diuretic properties, discovered two polymorphic forms, each with distinct molecular organizations (Shishkina et al., 2018).

Potential Biological and Pharmacological Activities

  • Antitumor Agents : Some quinoline derivatives, like 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, have been synthesized and demonstrated potent antitumor activities. These findings suggest potential applications of similar compounds in cancer research and treatment (Huang et al., 2013).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity .

properties

IUPAC Name

N-(2-ethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-13-5-3-4-6-17(13)23-21(27)20(26)22-16-11-14-7-8-18(25)24-10-9-15(12-16)19(14)24/h3-6,11-12H,2,7-10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWCGEHABLDOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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